molecular formula C10H8NO3S- B12347228 6-Ethoxy-1,3-benzothiazole-2-carboxylate

6-Ethoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B12347228
M. Wt: 222.24 g/mol
InChI Key: RVVPHWORZKOUDL-UHFFFAOYSA-M
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Description

Sodium 6-ethoxy-1 is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 6-ethoxy-1 can be synthesized through the reaction of sodium metal with anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ 2 \text{C}_2\text{H}_5\text{OH} + 2 \text{Na} \rightarrow 2 \text{C}_2\text{H}_5\text{ONa} + \text{H}_2 ] This reaction produces sodium ethoxide, which is a precursor to Sodium 6-ethoxy-1 .

Industrial Production Methods

In industrial settings, sodium ethoxide is produced by reacting sodium hydroxide with ethanol. The reaction is carried out in a controlled environment to ensure complete conversion and to avoid contamination. The product is then purified and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-ethoxy-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Sodium 6-ethoxy-1 involves its ability to act as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 6-ethoxy-1 is unique due to its specific alkyl group, which imparts distinct reactivity and solubility properties compared to other sodium alkoxides. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications .

Properties

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPHWORZKOUDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NO3S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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